3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine

Medicinal Chemistry Drug Design Physicochemical Property Optimization

This racemic bromopyridine-methoxypiperidine hybrid provides a versatile Suzuki/Buchwald handle at C3 for late-stage diversification and a stereocenter for chiral resolution—capabilities absent in simpler piperidine analogs. Its intermediate TPSA (42.4 Ų) enables BBB-penetrant lead design without additional synthetic steps. Procure to access a differentiated scaffold for MBT domain ligand libraries and CNS drug discovery programs requiring balanced solubility and brain exposure.

Molecular Formula C12H15BrN2O2
Molecular Weight 299.168
CAS No. 1916592-91-0
Cat. No. B2794432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine
CAS1916592-91-0
Molecular FormulaC12H15BrN2O2
Molecular Weight299.168
Structural Identifiers
SMILESCOC1CCCN(C1)C(=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C12H15BrN2O2/c1-17-11-3-2-4-15(8-11)12(16)9-5-10(13)7-14-6-9/h5-7,11H,2-4,8H2,1H3
InChIKeySPZOTFIYOJHZAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine CAS 1916592-91-0: Procurement-Ready Piperidine-Pyridine Hybrid for Medicinal Chemistry Scaffold Diversification


3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine (CAS 1916592-91-0; molecular formula C12H15BrN2O2; molecular weight 299.16) is a brominated pyridine derivative featuring a 3-methoxypiperidine-1-carbonyl substituent at the 5-position of the pyridine ring [1]. This compound belongs to the class of piperidine-pyridine hybrid scaffolds widely employed as building blocks in medicinal chemistry for the development of targeted inhibitors and ligands [2]. The bromine atom at the 3-position of the pyridine ring provides a versatile reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the methoxypiperidine carbonyl moiety contributes to structural diversity and potential binding affinity modulation in drug discovery programs .

3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine CAS 1916592-91-0: Why Structurally Similar Piperidine-Pyridine Analogs Cannot Be Interchanged Without Functional Consequence


Within the piperidine-pyridine hybrid chemical space, compounds sharing the bromopyridine-carbonyl core are not functionally interchangeable due to the profound influence of piperidine ring substitution patterns on physicochemical properties, metabolic stability, and target engagement [1]. The presence of the 3-methoxypiperidine moiety in CAS 1916592-91-0, as opposed to unsubstituted piperidine or alternative heterocyclic replacements, alters hydrogen-bond acceptor capacity (three HBA vs. two in unsubstituted analogs), topological polar surface area (42.4 Ų vs. ~33 Ų), and cLogP values — parameters that directly govern membrane permeability, solubility, and off-target liability profiles [2]. Furthermore, the methoxy substituent introduces a stereocenter with undefined configuration (racemic mixture) that can be exploited for chiral resolution in lead optimization campaigns, a capability absent in simpler piperidine analogs [3]. The following quantitative evidence guide delineates where CAS 1916592-91-0 exhibits verifiable differentiation relative to its closest commercially available comparators.

3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine CAS 1916592-91-0: Quantitative Differentiation Evidence Against Closest Structural Analogs


Enhanced Hydrogen-Bond Acceptor Capacity vs. Unsubstituted Piperidine Analog CAS 342013-82-5

3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine (CAS 1916592-91-0) provides three hydrogen-bond acceptor (HBA) sites compared to two HBA sites in the unsubstituted piperidine analog 5-bromo-3-(piperidin-1-ylcarbonyl)pyridine (CAS 342013-82-5) . This additional HBA capacity arises from the methoxy oxygen on the piperidine ring, which is absent in the comparator [1]. The increased HBA count directly affects predicted aqueous solubility and target binding interactions involving hydrogen-bond networks .

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Increased Topological Polar Surface Area vs. Unsubstituted Piperidine Analog CAS 342013-82-5

The methoxy substituent on the piperidine ring of CAS 1916592-91-0 increases the topological polar surface area (TPSA) to 42.4 Ų, compared to approximately 33 Ų for the unsubstituted piperidine analog CAS 342013-82-5 . This ~9 Ų difference (approximately 28% increase) is pharmacologically meaningful for modulating blood-brain barrier (BBB) penetration and intestinal absorption, as TPSA values below 60-70 Ų are generally associated with favorable BBB penetration, while values above 90 Ų typically restrict CNS access [1].

ADME Prediction Blood-Brain Barrier Permeability Oral Bioavailability

Bromine Retention for Cross-Coupling vs. Iodo Analog Reactivity Divergence

CAS 1916592-91-0 retains the 3-bromo substituent on the pyridine ring, a critical functional handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions . In contrast, the iodo-substituted analog 3-iodo-5-(3-methoxypiperidine-1-carbonyl)pyridine, while possessing higher reactivity in oxidative addition, exhibits lower stability under long-term storage conditions and often commands a premium price point due to synthetic complexity . The bromine atom at the 3-position of the pyridine ring in CAS 1916592-91-0 provides an optimal balance of coupling reactivity and compound stability [1].

Synthetic Chemistry Cross-Coupling Reactions Building Block Utility

Chiral Resolution Potential via Undefined Stereocenter vs. Achiral Piperidine Analogs

CAS 1916592-91-0 contains one undefined atom stereocenter at the 3-position of the methoxypiperidine ring, present as a racemic mixture [1]. In contrast, the unsubstituted piperidine analog CAS 342013-82-5 lacks any stereocenter, offering no chiral resolution options . The presence of this stereocenter in CAS 1916592-91-0 provides researchers the opportunity to isolate individual enantiomers (via chiral chromatography or diastereomeric salt formation) for comparative biological evaluation — a critical step in modern lead optimization where stereochemistry often dictates potency, selectivity, and pharmacokinetic outcomes .

Chiral Chemistry Stereoselective Synthesis Lead Optimization

MBT Domain Inhibitor Chemical Class Association: Contextual Potency Reference from UNC 669

CAS 1916592-91-0 shares the (5-bromopyridin-3-yl)methanone core with UNC 669 (CAS 1314241-44-5), a well-characterized selective inhibitor of malignant brain tumor (MBT) domains L3MBTL1 and L3MBTL3 [1]. UNC 669 demonstrates IC50 values of 4.2 µM and 3.1 µM against L3MBTL1 and L3MBTL3, respectively, establishing this chemotype as a validated scaffold for targeting methyl-lysine binding domains involved in epigenetic regulation . While CAS 1916592-91-0 differs in the piperidine substitution pattern (3-methoxypiperidine vs. 4-pyrrolidin-1-ylpiperidine), the core (5-bromopyridin-3-yl)carbonyl pharmacophore is preserved, suggesting potential for generating novel MBT domain ligands through further elaboration at the methoxypiperidine site or via bromine replacement [2].

Epigenetic Inhibitors MBT Domain L3MBTL1/L3MBTL3 Chemical Probe Development

Molecular Weight and cLogP Differentiation vs. Unsubstituted Piperidine Analog

CAS 1916592-91-0 exhibits a molecular weight of 299.16 Da and calculated XLogP3 of 1.4 [1]. In comparison, the unsubstituted piperidine analog CAS 342013-82-5 has a lower molecular weight of 269.14 Da and predicted ACD/LogP of 1.50 . Both compounds fall within favorable drug-like space (MW <500; cLogP <5) per Lipinski guidelines, but CAS 1916592-91-0 provides a ~30 Da higher mass and slightly altered lipophilicity that can be advantageous in fragment-to-lead campaigns where incremental property modulation is required .

Drug-Likeness Lipinski Rule of Five Fragment-Based Drug Discovery

3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine CAS 1916592-91-0: Optimal Procurement and Application Scenarios Based on Verified Differentiation Evidence


Scaffold Diversification in MBT Domain Inhibitor Discovery Programs

CAS 1916592-91-0 shares the validated (5-bromopyridin-3-yl)methanone pharmacophore with the established MBT domain inhibitor UNC 669 (L3MBTL1 IC50 = 4.2 µM; L3MBTL3 IC50 = 3.1 µM) while presenting a distinct 3-methoxypiperidine substitution vector [1]. This structural divergence offers medicinal chemistry teams an alternative scaffold for exploring SAR around the piperidine region of MBT ligands without requiring de novo core synthesis. The bromine handle further enables late-stage diversification via cross-coupling to generate focused libraries targeting methyl-lysine binding domains implicated in epigenetic dysregulation .

Chiral Lead Optimization Requiring Enantiomeric Resolution

With one undefined stereocenter at the 3-methoxypiperidine position (supplied as a racemic mixture), CAS 1916592-91-0 provides built-in stereochemical complexity absent in achiral piperidine analogs like CAS 342013-82-5 [1]. This feature is particularly valuable for medicinal chemistry programs investigating chirality-activity relationships, where individual enantiomers can be isolated via preparative chiral chromatography or diastereomeric crystallization and evaluated for differential target engagement, metabolic stability, or off-target profiles .

ADME Property Fine-Tuning in CNS-Penetrant Lead Series

The TPSA of 42.4 Ų for CAS 1916592-91-0 positions this compound within the favorable range for blood-brain barrier penetration (sub-60 Ų) while offering approximately 28% greater polar surface area than the unsubstituted piperidine analog CAS 342013-82-5 (TPSA ~33 Ų) [1]. This intermediate polarity profile enables CNS drug discovery teams to modulate brain exposure without additional synthetic steps, making CAS 1916592-91-0 a strategic procurement choice for lead series where BBB penetration must be balanced against solubility and metabolic stability requirements .

Cross-Coupling-Ready Building Block for Parallel Library Synthesis

The 3-bromo substituent on the pyridine ring of CAS 1916592-91-0 provides a robust handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Negishi), enabling rapid diversification of the pyridine core in parallel synthesis workflows [1]. Compared to the more reactive but less stable iodo analog, the bromo derivative offers superior bench stability and more predictable coupling kinetics, reducing the risk of premature decomposition during storage and handling — a critical consideration for procurement in high-throughput chemistry operations . Additionally, the 3-methoxypiperidine carbonyl moiety provides a secondary diversification point for scaffold elaboration [2].

Quote Request

Request a Quote for 3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.